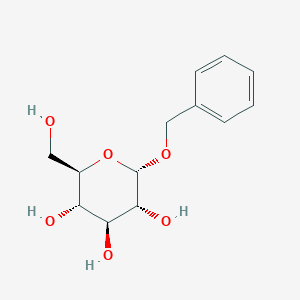

Benzyl alpha-D-glucopyranoside

Description

Significance of Glycosides in Chemical Biology and Carbohydrate Chemistry

Glycosides are a diverse class of molecules where a carbohydrate is bonded to another functional group, known as an aglycone, via a glycosidic bond. wikipedia.org These compounds are fundamental in numerous biological processes. ontosight.ainumberanalytics.com In nature, they are involved in energy storage, cell-cell recognition, and defense mechanisms in plants and microorganisms. ebsco.comcreative-proteomics.com For example, many plants store chemicals as inactive glycosides, which can be activated by enzymatic hydrolysis to release a defensive compound. wikipedia.org

In the realm of chemical biology and carbohydrate chemistry, glycosides are of paramount importance. numberanalytics.com They are central to the study of cell signaling, protein modification, and cellular metabolism. numberanalytics.comnumberanalytics.com The structural diversity of glycosides allows them to have a wide range of pharmacological properties, making them a key area of research in drug discovery and development. creative-proteomics.comnumberanalytics.com For instance, certain glycosides are used as therapeutic agents. numberanalytics.com The study of glycosides helps in understanding the chemical composition and biological activities of these complex molecules. creative-proteomics.com

Role of Monosaccharide Derivatives as Research Probes and Synthetic Intermediates

Monosaccharide derivatives, which are modified simple sugars, are indispensable tools in carbohydrate research and various industries like pharmaceuticals and biotechnology. numberanalytics.com These derivatives can be tailored to have specific functional properties, such as solubility, reactivity, and binding affinity, by altering their structure. numberanalytics.com

As research probes, monosaccharide derivatives are used to study and elucidate complex biological systems. nih.gov For example, they are used in enzymatic assays to measure enzyme activity, which is crucial in clinical diagnostics. Synthetic oligosaccharides and their conjugates are increasingly utilized as probes to investigate biological processes and as potential leads for drug and vaccine discovery. nih.gov

In synthetic chemistry, monosaccharide derivatives are crucial building blocks for creating more complex carbohydrates. researchgate.net The synthesis of oligosaccharides is a challenging task that requires the use of protected monosaccharide units to control the regio- and stereoselectivity of the reactions. nih.govresearchgate.netsigmaaldrich.com Compounds like Benzyl (B1604629) alpha-D-glucopyranoside, with its benzyl protecting group, are stable intermediates that allow for selective chemical transformations, making them valuable in the multi-step synthesis of complex glycans. wiley-vch.dechemimpex.com The use of such protected building blocks can significantly shorten the time required for complex carbohydrate synthesis. oup.com

Anomeric Configuration (alpha-D) and its Impact on Synthetic and Biological Studies

The anomeric configuration refers to the stereochemistry at the hemiacetal carbon (the anomeric carbon) in a cyclic saccharide. wikipedia.org In the case of Benzyl alpha-D-glucopyranoside, the "alpha" designation indicates that the benzyl group at the anomeric carbon is on the opposite side of the ring from the C-6 substituent. This configuration has a profound impact on both the synthetic strategies employed and the biological interactions of the molecule.

In synthetic chemistry, controlling the anomeric configuration is a primary challenge in glycosylation reactions. acs.org The formation of a specific anomer, either alpha (α) or beta (β), is influenced by various factors, including the protecting groups on the sugar, the nature of the reactants, the solvent, and the reaction conditions. glycoforum.gr.jpnih.gov The development of stereoselective methods to construct α-glycosidic linkages is a significant area of research, as these linkages are present in many biologically important molecules. nih.govmontana.eduresearchgate.net The choice of protecting groups can directly or indirectly influence the stereochemical outcome of a glycosylation. nih.govwiley-vch.de For instance, certain protecting groups at the C-2 position can favor the formation of one anomer over the other through neighboring group participation. nih.gov

From a biological perspective, the anomeric configuration is crucial for molecular recognition processes. Enzymes that act on carbohydrates, such as glycosidases and glycosyltransferases, are highly specific for a particular anomeric linkage. wikipedia.orgnumberanalytics.com The difference in the spatial arrangement of the aglycone in α- and β-glycosides can lead to significant differences in their biological activity. researchgate.netacs.org While β-anomers are more common in many biological systems, α-anomers are also found in nature and have unique properties. nih.govrsc.org The stability and flexibility of the glycosidic linkage are affected by the anomeric configuration, which in turn influences how the glycoside interacts with biological receptors and enzymes. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Alpha D Glucopyranoside and Its Precursors

Strategies for Glycosidic Bond Formation

The creation of the α-glycosidic linkage between benzyl (B1604629) alcohol and the glucose unit is a pivotal step in the synthesis of benzyl α-D-glucopyranoside. This process requires careful control over both regioselectivity and stereoselectivity.

Regioselective Glycosylation Approaches

Regioselective glycosylation ensures that the glycosidic bond forms at the correct hydroxyl group of the glucose molecule. One common approach involves the reaction of a suitably protected glucose derivative with benzyl alcohol under acidic conditions. For instance, the glycosylation of glucose with benzyl alcohol in the presence of acetyl chloride can be used to synthesize the target compound. To prevent unwanted side reactions, the hydroxyl groups of the glucose molecule are often protected, allowing for selective reaction at the anomeric center.

The reactivity of the different hydroxyl groups on the glucose ring varies, with the general order for benzoylation being 2-OH > 3-OH > 4-OH. rsc.org This inherent reactivity can be exploited to achieve regioselectivity. Furthermore, the choice of a benzyl group as a protecting group can influence the regioselectivity of subsequent glycosylation reactions. rsc.org For example, introducing a benzyl group at the O-6 position of a glucopyranose acceptor has been shown to alter the regioselectivity of enzymatic glycosylation from a β-(1→4) to a β-(1→2) linkage. rsc.org

Stereocontrol in Alpha-Glycoside Synthesis

Achieving the desired α-anomeric configuration is a significant challenge in glycoside synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. The use of a donor with a non-participating protecting group at the C-2 position, such as a benzyl ether, is a common strategy to favor the formation of the α-glycoside. researchgate.net

Researchers have developed various methods to enhance α-selectivity. One approach involves the use of specific reagent combinations, such as trimethylsilyltriflate and DMF, to activate a per-benzylated glucosyl imidate donor for reaction with a secondary alcohol. acs.org Another strategy employs cooperative catalysis, where a combination of a silver salt and an acid promoter can lead to high yields, although stereoselectivity may require careful optimization of reaction conditions like temperature. nsf.gov For instance, lowering the reaction temperature to -30 °C has been shown to improve α-stereoselectivity in certain galactosylations. nsf.gov The conformation of the glycosyl donor can also play a crucial role in determining the stereochemical outcome. nih.govacademie-sciences.fr

Protective Group Chemistry in Benzyl alpha-D-Glucopyranoside Synthesis

The synthesis of complex carbohydrates like benzyl α-D-glucopyranoside heavily relies on the use of protecting groups to temporarily mask reactive hydroxyl groups. This allows for selective reactions at specific positions on the glucose molecule. Benzyl and benzylidene acetal (B89532) groups are particularly important in this context.

Benzylation and Selective Benzylation Protocols

Benzyl ethers are widely used as "permanent" protecting groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions. nih.gov The process of introducing these groups, known as benzylation, can be achieved through various methods. A common method involves the use of benzyl chloride in the presence of a strong base like sodium hydride (NaH). nih.gov

Regioselective benzylation, the protection of specific hydroxyl groups, is crucial for synthesizing advanced carbohydrate building blocks. nih.gov While direct benzylation can sometimes lack regioselectivity, leading to a mixture of products, improved protocols have been developed. nih.gov One such method involves a controlled reaction with benzyl chloride and portionwise addition of NaH at elevated temperatures, which can favor the formation of specific tri-O-benzylated products. nih.gov Another approach utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst to accelerate the benzylation of even sterically hindered hydroxyl groups at room temperature. organic-chemistry.org

| Reagent/Catalyst | Conditions | Outcome | Reference |

| Benzyl chloride, Sodium hydride | 100 °C | Partial benzylation, favors tri-O-benzylated products | nih.gov |

| Benzyl bromide, Sodium hydride, TBAI | Room temperature | Efficient benzylation of hindered hydroxyls | organic-chemistry.org |

| Benzyl bromide, Silver carbonate | High yields | Selective benzylation of base-labile substrates | researchgate.net |

Role of Benzylidene Acetals in Controlled Synthesis

Benzylidene acetals are frequently used to simultaneously protect the 4- and 6-hydroxyl groups of pyranosides. beilstein-journals.orgwikipedia.org This is typically achieved by reacting the glucose derivative with benzaldehyde (B42025) in the presence of an acid catalyst. acs.org The formation of the 4,6-O-benzylidene acetal locks the pyranose ring in a more rigid conformation, which can influence the stereochemical outcome of subsequent glycosylation reactions.

The benzylidene acetal group is robust and can withstand various reaction conditions, allowing for selective manipulations of the remaining free hydroxyl groups at the C-2 and C-3 positions. This protective group is a cornerstone in the multi-step synthesis of complex oligosaccharides. nih.gov

Deprotection Strategies and Functional Group Transformations

The removal of protecting groups, or deprotection, is a critical final step in the synthesis of the target molecule. Benzyl ethers are typically removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. organic-chemistry.org A milder alternative to using flammable hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like triethylsilane in the presence of Pd/C. beilstein-journals.orgnih.gov This method is effective for the clean removal of both benzyl ethers and benzylidene acetals. beilstein-journals.orgnih.gov

Benzylidene acetals can also be removed under acidic conditions. beilstein-journals.orgbeilstein-journals.org Furthermore, they can be regioselectively opened under reductive conditions to yield partially benzylated derivatives. beilstein-journals.orgbeilstein-journals.org The choice of deprotection method is crucial to ensure that other functional groups within the molecule remain intact. beilstein-journals.org For instance, methods have been developed for the selective deprotection of benzylidene acetals in the presence of other acid-labile groups. mdpi.com

| Protecting Group | Deprotection Reagent | Conditions | Reference |

| Benzyl ether | H₂, Pd/C | Hydrogenation | organic-chemistry.org |

| Benzyl ether | Triethylsilane, Pd/C | Catalytic transfer hydrogenation | beilstein-journals.orgnih.gov |

| Benzylidene acetal | H₂, Pd/C | Hydrogenolysis | beilstein-journals.orgbeilstein-journals.org |

| Benzylidene acetal | Triethylsilane, Pd/C | Catalytic transfer hydrogenation | beilstein-journals.orgnih.gov |

| Benzylidene acetal | SnCl₄, H₂O | Mild acidic conditions | mdpi.com |

Synthesis of Key this compound Building Blocks

The preparation of partially benzylated glucopyranosides is crucial for their role as glycosyl acceptors in the synthesis of oligosaccharides. The benzyl group is widely favored in carbohydrate chemistry due to its stability under various reaction conditions. nih.gov The differential protection of hydroxyl groups allows for regioselective glycosylation, a key step in building complex carbohydrate structures. nih.gov

Synthesis of Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside (as a related intermediate)

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a valuable intermediate in carbohydrate synthesis. chemicalbook.comsynthose.com Its synthesis often starts from the more readily available methyl α-D-glucopyranoside. One common strategy involves the selective protection of the hydroxyl groups. For instance, α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-, 6-(2-nitrobenzeneacetate) can serve as a precursor. chemicalbook.com The synthesis can be achieved through multiple synthetic routes, highlighting the versatility of this building block. chemicalbook.com

A related compound, benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, can be synthesized efficiently in three steps. researchgate.net A key step in this synthesis is the selective debenzylation-acetylation of perbenzylated β-glucose using a mixture of zinc chloride (ZnCl2), acetic anhydride (B1165640) (Ac2O), and acetic acid (HOAc). researchgate.net This methodology has also been successfully applied to the synthesis of the corresponding manno-configured compound, benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. researchgate.net

Table 1: Synthesis of Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside and a Related Intermediate

| Starting Material | Key Reagents/Steps | Product | Reference |

|---|---|---|---|

| α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-, 6-(2-nitrobenzeneacetate) | Not specified | Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | chemicalbook.com |

| Perbenzylated β-glucose | ZnCl2-Ac2O-HOAc (selective debenzylation-acetylation) | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | researchgate.net |

Synthesis of Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside (as a related intermediate)

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside is another important building block, often used as a glycosyl acceptor at the C-4 position. nih.govchalmers.se Its synthesis can be achieved through regioselective benzylation of methyl α-D-glucopyranoside.

One reported method involves the reaction of methyl α-D-glucopyranoside with benzyl chloride in the presence of sodium hydride (NaH). nih.gov This reaction, however, often yields a mixture of products, including the desired 3-OH derivative (methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside), the 4-OH regioisomer (methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside), and the fully benzylated product (methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside). nih.gov The separation of these regioisomers can be challenging and typically requires column chromatography. nih.gov

An alternative approach involves starting from a precursor with a temporary protecting group at the 4-position, which can be selectively removed to expose the hydroxyl group for subsequent reactions. A study aimed at synthesizing methyl 4-O-methyl-α-D-glucuronide utilized methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside as a key intermediate. chalmers.se The initial steps involved the application of protecting groups, followed by the study of regioselective reduction of an acetal bond. chalmers.se

Table 2: Synthesis of Methyl 2,3,6-tri-O-benzyl-alpha-D-glucopyranoside

| Starting Material | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Benzyl chloride, Sodium hydride | Mixture of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Combined yield of 67% (ratio 5.0/1) | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide, Sodium hydride | Methyl 4,6-O-benzylidene-2,3-di-O-benzyl-α-D-glucopyranoside | Not specified | chalmers.se |

Preparation of Glycosyl Acceptors and Donors

The success of a glycosylation reaction hinges on the appropriate choice and preparation of both the glycosyl donor and the glycosyl acceptor. nih.govscispace.com Glycosyl donors are molecules with a leaving group at the anomeric center, which is displaced by a nucleophilic hydroxyl group from the glycosyl acceptor. scispace.com

Partially benzylated glucose derivatives are common glycosyl acceptors. nih.gov For instance, methyl 3-O-benzyl-β-D-glucopyranoside can be prepared by the hydrolysis of a corresponding precursor. beilstein-journals.org Thioglycosides are widely used as glycosyl donors due to their stability and the variety of methods available for their activation. umsl.edu The synthesis of S-glycosyl donors from 2,3,4,6-tetra-O-benzyl-α-glucopyranose has been achieved in a one-step reaction. scispace.com

The reactivity of both the donor and acceptor can be fine-tuned by the protecting groups. Benzylated building blocks can range from "superdisarmed" to "superarmed," influencing the outcome of the glycosylation reaction. nih.gov The synthesis of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride, a glycosyl donor, involves a multi-step sequence starting from the peracetylated glucose, including thioglycoside formation, deacetylation, benzylation, and finally, chlorination. beilstein-journals.org

Table 3: Examples of Glycosyl Acceptor and Donor Preparation

| Compound Type | Starting Material | Key Reagents/Steps | Product | Reference |

|---|---|---|---|---|

| Glycosyl Acceptor | Methyl 4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside | Hydrochloric acid | Methyl 3-O-benzyl-β-D-glucopyranoside | beilstein-journals.org |

| Glycosyl Donor | 2,3,4,6-tetra-O-benzyl-α-glucopyranose | S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate | S-1-(1'-phenyl-1H-tetrazolyl)2,3,4,6-tetra-O-benzyl-β-D-glucopyranose | scispace.com |

| Glycosyl Donor | Peracetylated glucose | Thiophenol, BF3∙Et2O; NaOMe; BnBr, NaH; NBS; Oxalyl chloride | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride | beilstein-journals.org |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to achieve efficient and selective production of glycosides. researchgate.net This approach often simplifies the synthetic route by reducing the need for extensive protecting group manipulations. researchgate.netnih.gov

Integration of Chemical and Enzymatic Steps for Glucoside Synthesis

The integration of chemical and enzymatic reactions allows for the synthesis of complex carbohydrates that would be challenging to produce by either method alone. A prime example is the synthesis of D-allose from a minimally protected benzyl-glucose derivative. unl.ptresearchgate.net This four-step process begins with the chemical synthesis of 1-O-benzyl-β-D-glucopyranoside. unl.ptresearchgate.net This is followed by a highly regioselective enzymatic oxidation at the C3 position. unl.ptresearchgate.net The subsequent chemical reduction of the resulting ketone and final deprotection yields D-allose. unl.ptresearchgate.net

Another strategy involves the enzymatic synthesis of a core glycoside, followed by chemical modifications. For instance, benzyl β-D-glucoside can be produced enzymatically and then chemically modified to introduce other sugar moieties. nih.gov This approach was used to synthesize naturally occurring benzyl 6-O-glycosyl-β-D-glucopyranosides. nih.gov Similarly, the synthesis of 1,4-substituted 1,2,3-triazole-α-d-glucosides was achieved by first synthesizing an α-glucosyl azide (B81097) (αGA1) enzymatically, followed by a "click" chemistry reaction with various alkynes. acs.org

Table 4: Examples of Integrated Chemo-Enzymatic Synthesis

| Target Molecule | Initial Step (Chemical/Enzymatic) | Key Subsequent Step(s) | Overall Yield | Reference |

|---|---|---|---|---|

| D-Allose | Chemical synthesis of 1-O-benzyl-β-D-glucopyranoside | Enzymatic oxidation at C3, chemical reduction, deprotection | 81% | researchgate.net |

| Benzyl 6-O-glycosyl-β-D-glucopyranosides | Enzymatic synthesis of benzyl β-D-glucoside | Chemical coupling with other sugar donors, deprotection | Not specified | nih.gov |

| 1,4-Substituted 1,2,3-triazole-α-d-glucosides | Enzymatic synthesis of α-glucosyl azide | Chemical "click" reaction with alkynes | Varied | acs.org |

Enzyme-Catalyzed Glycosylation in Benzyl Glucoside Production

Enzymes, particularly glycosidases and glycosyltransferases, are powerful catalysts for the synthesis of benzyl glucosides due to their high stereo- and regioselectivity. mdpi.com Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse to form these bonds under specific conditions. mdpi.com For example, β-glucosidase from almonds, immobilized on a synthetic prepolymer, has been used for the direct β-glucosidation of benzyl alcohol with D-glucose, yielding benzyl β-D-glucoside in 53% yield. nih.govjst.go.jp The use of immobilized enzymes allows for their reuse, making the process more economical. researchgate.net

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule. mdpi.comnih.gov While highly efficient and selective, the cost of the sugar nucleotide donors can be a limitation. wiley.com

An alternative enzymatic approach utilizes glycosynthases, which are engineered glycosidases that can synthesize glycosidic bonds but lack hydrolytic activity. researchgate.net This results in higher product yields. Another method involves the use of cyclodextrin (B1172386) glucanotransferases (CGTases), which can transfer glucose units from starch or cyclodextrins to acceptor molecules. mdpi.com

Table 5: Enzyme-Catalyzed Synthesis of Benzyl Glucosides

| Enzyme | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Immobilized β-glucosidase (almonds) | Benzyl alcohol, D-glucose | Benzyl β-D-glucoside | 53% | nih.govjst.go.jp |

| β-glucosidase (immobilized) | D-glucose or cellobiose, benzyl alcohol | Benzyl β-D-glucopyranoside | Not specified | researchgate.net |

| Engineered glycoside-3-oxidase | 1-O-benzyl-D-glucoside | 1-O-benzyl-D-arabino-hexopyranos-3-ulose | 100% | unl.ptresearchgate.net |

Enzymatic Transformations and Biochemical Studies

Glycosidic Linkage Hydrolysis Mechanisms

The cleavage of the glycosidic bond in compounds like benzyl (B1604629) alpha-D-glucopyranoside is a fundamental reaction catalyzed by a large and diverse group of enzymes known as glycoside hydrolases (GHs). acs.org These enzymes are critical in various biological processes, including biomass degradation and cellular metabolism. mdpi.comiucr.org

Glycosidases often exhibit a high degree of specificity towards the structure of their substrates, including the nature of the sugar (glycone) and the non-sugar (aglycone) moiety, as well as the stereochemistry of the glycosidic linkage. numberanalytics.comnih.gov

Glycoside hydrolases are categorized into numerous families based on their amino acid sequence, which corresponds to their structural fold and catalytic mechanism. acs.orgnih.gov This classification helps in predicting the substrate specificity of an enzyme. For instance, plant β-glucosidases from GH Family 1 demonstrate an absolute specificity for β-glucosides. frontiersin.org Conversely, enzymes that act on alpha-glucosides, such as α-amylase and α-glucosidase, are required to hydrolyze benzyl alpha-D-glucopyranoside.

The aglycone group, in this case, the benzyl group, significantly influences substrate recognition. In one study, a benzyl derivative of p-nitrophenyl alpha-maltopentaoside was designed as a specific substrate for α-amylase, as the benzyl group at the non-reducing end prevented hydrolysis by glucoamylase and α-glucosidase. nih.gov Some enzymes display broad substrate specificity; a novel α-glucoside hydrolase from GH family 97, PspAG97A, was found to hydrolyze not only α-1,4-glucosidic linkages but also α-1,6- and α-1,2-linkages. jmb.or.kr The structural diversity among enzymes leads to varied substrate preferences, as shown in the table below.

| Enzyme/Enzyme Family | Typical Substrate(s) | Observed Specificity toward Glucopyranosides | Reference |

|---|---|---|---|

| α-Amylase | Starch, Glycogen | Hydrolyzes derivatives of this compound. A benzyl-modified oligosaccharide was specifically cleaved by human salivary and pancreatic α-amylase. | nih.gov |

| GH1 β-Glucosidases | β-D-glucosides, cellobiose | Exhibit absolute specificity for the β-anomeric configuration. | frontiersin.org |

| GH97 α-Glucoside Hydrolase (PspAG97A) | α-Glucosides | Shows broad specificity, hydrolyzing α-1,4, α-1,6, and α-1,2-glucosidic linkages. | jmb.or.kr |

| α-L-Arabinofuranosidase (T. thermophilus) | α-L-arabinofuranosides | Primarily acts on α-linked arabinosides but retains partial activity towards p-nitrophenyl-β-D-xylopyranoside. | mdpi.com |

Kinetic studies are essential for quantifying the efficiency and mechanism of enzyme-catalyzed reactions. Parameters such as the Michaelis constant (Kₘ), catalytic constant (kcat), and inhibition constant (Kᵢ) provide insights into enzyme-substrate affinity, turnover rate, and the mode of action of inhibitors, respectively. mdpi.comnih.gov

This compound and its analogues are frequently used in enzymatic assays to determine these kinetic parameters. For example, kinetic studies of α-glucosidase are often performed using chromogenic substrates like p-nitrophenyl α-D-glucopyranoside to measure enzyme activity and evaluate inhibitors. mdpi.comnih.gov In these studies, the reaction rate is measured at various substrate concentrations to determine Kₘ and Vₘₐₓ, from which kcat can be calculated. mdpi.com

Kinetic analyses have revealed different modes of enzyme inhibition, such as competitive, noncompetitive, and uncompetitive mechanisms, by observing how inhibitors affect Kₘ and Vₘₐₓ. nih.govplos.orgtandfonline.com A study of a novel glycosyltransferase, IaSGT, acting on various glucoside acceptors, found Kₘ values for α-glucosides to be in the range of 0.044 to 0.38 mM, indicating strong binding affinity. nih.gov

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Significance | Reference |

|---|---|---|---|---|---|

| α-Glucosidase | Compound 11j (Inhibitor) | Inhibition Type | Competitive | Inhibitor binds to the active site. | nih.gov |

| α-Glucosidase | Compound 11j (Inhibitor) | Kᵢ | 50.4 µM | Potency of the inhibitor. | nih.gov |

| Glycosidase Antibody (Ab 4f4f) | p-Nitrophenyl β-D-glucopyranoside | Kₘ | 22 µM | High affinity for the substrate. | pnas.org |

| Glycosidase Antibody (Ab 4f4f) | p-Nitrophenyl β-D-glucopyranoside | kcat | 2.8 × 10⁻³ min⁻¹ | Catalytic turnover rate. | pnas.org |

| IaSGT (Glycosyltransferase) | Various α-Glucosides (Acceptors) | Kₘ | 0.044–0.38 mM | High affinity for alpha-glucoside acceptors. | nih.gov |

Substrate Specificity of Glycosidases towards Glucopyranosides

Enzyme-Substrate Recognition in Carbohydrate Processing

The precise interaction between an enzyme and its substrate is fundamental to catalytic efficiency and specificity. This recognition is governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule.

The binding of a glucoside like this compound into the active site of a glycosidase is a highly specific process mediated by a network of non-covalent interactions. X-ray crystallography and molecular docking studies have provided detailed pictures of these interactions. frontiersin.orgmdpi.com

The active sites of glycosidases are shaped as pockets or clefts. For plant β-glucosidases (GH1), the tertiary structure and the amino acid residues involved in binding the glucose moiety are highly conserved. frontiersin.org However, the residues that form the binding pocket for the aglycone are more variable, which accounts for the diverse aglycone specificities among these enzymes. frontiersin.org In some enzymes, a pliable hydrophobic pocket has been observed, allowing for the accommodation of a variety of aglycone groups, such as the benzyl group. nih.gov

Key interactions include hydrogen bonds between the hydroxyl groups of the glucose ring and polar amino acid residues (e.g., Asp, Glu, Arg) in the active site. mdpi.com In the case of substrates with aromatic aglycones like this compound, arene-arene or π-π stacking interactions between the benzyl ring and aromatic amino acid residues (e.g., Phe, Tyr, Trp) can be crucial for binding and orientation. mdpi.com For instance, molecular docking revealed an arene-arene interaction between an inhibitor's phenyl ring and Arg 315 in α-glucosidase. mdpi.com

The anomeric configuration (α or β) of the glycosidic bond is a critical determinant of enzyme specificity and catalytic mechanism. numberanalytics.com Most glycosidases are stereospecific, acting exclusively on either α- or β-glycosides. numberanalytics.comfrontiersin.org

This specificity arises from the precise arrangement of catalytic residues in the enzyme's active site. acs.org Glycoside hydrolases employ two primary mechanisms depending on the desired stereochemical outcome:

Retention Mechanism: Retaining glycosidases use a two-step, double-displacement mechanism. mdpi.comnih.gov This involves a nucleophilic attack by an active site carboxylate (e.g., Asp or Glu) on the anomeric carbon, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. nih.gov A water molecule, activated by another carboxylate acting as a general base, then hydrolyzes this intermediate, resulting in a product with the same anomeric configuration as the substrate. nih.gov

Inversion Mechanism: Inverting glycosidases utilize a single-step mechanism. acs.org A general acid residue protonates the glycosidic oxygen, while a general base-activated water molecule performs a nucleophilic attack on the anomeric carbon, leading to hydrolysis with inversion of the anomeric stereochemistry. acs.org

The anomeric configuration directly influences both binding affinity and catalytic rate. numberanalytics.com A study on a catalytic antibody raised against a hapten designed to mimic the transition state of glycoside hydrolysis showed a higher binding affinity for β-anomers over their α-counterparts, suggesting the hapten better resembled the β-configuration. pnas.org

Structural Basis of Enzyme-Glucoside Interactions

Bioconversion Pathways and Enzymatic Cascade Reactions

This compound and its constituents are relevant to the field of biocatalysis, particularly in the design of multi-enzyme cascade reactions. vulcanchem.comuni-duesseldorf.de These one-pot processes combine multiple enzymatic steps to achieve complex chemical transformations with high efficiency, selectivity, and reduced waste, as they circumvent the need for isolating intermediates. researchgate.netacs.org

In the context of this compound, its enzymatic hydrolysis releases glucose and benzyl alcohol. ontosight.ai These products can serve as starting materials or intermediates in engineered bioconversion pathways. For example, the liberated glucose can be channeled into central metabolic pathways like glycolysis to produce energy or valuable chemicals. mdpi.com A 27-enzyme cascade has been constructed to convert glucose into monoterpenes. mdpi.com

Furthermore, this compound and related structures can act as acceptors in transglycosylation reactions to synthesize more complex oligosaccharides. nih.gov For instance, an α-l-arabinofuranosidase was used to transfer an arabinofuranosyl moiety to benzyl α-d-xylopyranoside, demonstrating the potential for creating novel glycoconjugates through enzymatic pathways. nih.gov These examples highlight the utility of this compound as a tool for developing and studying sophisticated bioconversion processes.

Biosynthesis of Related Benzyl-Containing Glycosides

The biosynthesis of this compound is part of a broader class of reactions involving the glycosylation of benzyl alcohol and related benzenoid compounds in plants. While the direct biosynthetic pathway for this compound is not extensively detailed, the formation of related benzyl-containing glycosides, such as benzyl beta-D-glucopyranoside and salicin (B1681394) (a beta-glucoside of salicyl alcohol), provides significant insight into the enzymatic processes involved. nih.govnih.gov

In plants, the formation of these glycosides is a key mechanism for storing volatile compounds, such as benzyl alcohol, in a non-volatile, water-soluble form. nih.gov This process is primarily catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glycosyl group from a nucleotide-activated sugar, most commonly UDP-glucose, to an acceptor molecule. frontiersin.orgnih.govmdpi.com

Studies in various plants, including Populus (poplar) and Camellia sinensis (tea plant), have elucidated the pathways for benzenoid and phenylpropanoid glycoside synthesis. nih.govnih.gov For instance, in Populus nigra, benzyl alcohol has been shown to be a precursor for the salicyl moiety in salicin and salicortin. nih.gov In petunia flowers, specific UGTs have been identified that catalyze the glucosylation of benzyl alcohol and 2-phenylethanol (B73330). researchgate.net One such enzyme, UGT85A96, specifically glucosylates 2-phenylethanol and benzyl alcohol. researchgate.net Similarly, research on tea plants has identified that volatile compounds like benzyl alcohol are stored as water-soluble β-primeverosides, which are formed by sequential glucosylation and xylosylation. nih.govfrontiersin.org The initial glucosylation step, forming the glucoside, is a critical prerequisite for the subsequent addition of other sugars. frontiersin.org

The biosynthesis of these related glycosides generally begins with precursors from the shikimate pathway, leading to the formation of compounds like cinnamic acid and benzoic acid. nih.govnih.gov These precursors undergo a series of enzymatic modifications, including hydroxylation and reduction, to yield benzyl alcohol. nih.govfrontiersin.org The final step is the glycosylation of the benzyl alcohol's hydroxyl group, catalyzed by a specific UGT. researchgate.netnih.gov The enzyme UGT71L1 in poplar, for example, is essential for the biosynthesis of salicinoids, a class of phenolic glycosides. nih.gov

Table 1: Examples of UGTs Involved in the Biosynthesis of Related Benzyl-Containing Glycosides

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| UGT85A96 | Petunia hybrida | Benzyl alcohol, 2-Phenylethanol | Benzyl glucoside, 2-Phenylethyl glucoside | researchgate.net |

| UGT71L1 | Populus trichocarpa | Salicyl salicylate, Benzyl salicylate, Salicyl benzoate | Salicortin (via intermediates) | nih.gov |

| CsUGT85K11 | Camellia sinensis | Benzyl alcohol, Linalool, Geraniol | Corresponding β-D-glucosides | frontiersin.org |

Engineered Enzymes for Glucoside Modification

The modification of glucosides and the synthesis of novel glycosidic compounds are significant areas of research, driven by the potential for creating molecules with enhanced properties. Enzyme engineering, particularly through methods like directed evolution and rational mutagenesis, has become a powerful tool for altering the activity and specificity of enzymes involved in glycoside synthesis and modification. biorxiv.orgnobelprize.orgnih.gov

Glycosyltransferases (UGTs) and glycoside hydrolases (GHs) are the primary targets for this engineering. nih.govnih.gov While UGTs naturally synthesize glycosides using activated sugar donors, GHs typically catalyze the hydrolysis of glycosidic bonds. nih.govnih.gov However, under specific conditions or after modification, GHs can be repurposed to catalyze transglycosylation reactions, forming new glycosidic bonds. nih.govlu.se

Directed Evolution and Rational Design:

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as enhanced catalytic efficiency or altered substrate specificity. biorxiv.orgnobelprize.org This approach has been successfully used to improve enzymes for various applications, including the synthesis of complex glycans. biorxiv.orgnih.gov For example, a cytochrome P450 enzyme was evolved to have a 471-fold increase in activity over the wild-type. nobelprize.org Rational design, on the other hand, uses knowledge of an enzyme's structure and mechanism to make specific, targeted mutations to achieve a desired outcome. nih.gov

Glycosynthases and Transglycosylases:

A significant achievement in enzyme engineering is the development of "glycosynthases." These are mutant glycoside hydrolases, typically with the catalytic nucleophile (e.g., glutamate (B1630785) or aspartate) mutated to a non-nucleophilic residue (like alanine (B10760859) or glycine). lu.segoogle.com This modification inactivates the enzyme's hydrolytic ability but allows it to catalyze the formation of a glycosidic bond when provided with an activated sugar donor (e.g., a glycosyl fluoride). lu.se This technique enables the synthesis of specific glycosides without the risk of product hydrolysis. nih.gov

Similarly, engineering efforts can enhance the natural transglycosylation activity of some glycosidases. By modifying active site residues or optimizing reaction conditions (e.g., using organic co-solvents), the balance can be shifted from hydrolysis towards synthesis. acs.orgmdpi.com For instance, a bacterial glycoside-3-oxidase was engineered through seven rounds of directed evolution, resulting in a 20-fold improvement in catalytic activity for its substrate, which was then used in a chemo-enzymatic pathway to synthesize the rare sugar D-allose from a protected 1-O-benzyl-D-glucoside. rsc.org

Table 2: Examples of Engineered Enzymes for Glycoside Synthesis and Modification

| Enzyme Type | Engineering Strategy | Parent Enzyme (Source) | Modification | Application/Result | Reference |

|---|---|---|---|---|---|

| Glycosynthase | Site-Directed Mutagenesis | EndoS (Glycoside Hydrolase) | D233Q mutation | Improved transglycosylation and diminished hydrolysis activity for glycoprotein (B1211001) synthesis. | google.com |

| Glycoside-3-oxidase | Directed Evolution | Bacterial Glycoside-3-oxidase | 7 rounds of evolution | 20-fold improved activity for oxidation of 1-O-benzyl-D-glucoside, enabling synthesis of D-allose. | rsc.org |

| α-L-fucosynthase | Site-Directed Mutagenesis | α-L-fucosidase (Thermotoga maritima) | D224A/G/S mutation | Creation of an α-L-fucosynthase for oligosaccharide synthesis. | biorxiv.org |

| Glycosyltransferase | Rational Mutagenesis & Directed Evolution | Glycosphingolipid-synthesizing enzyme | Multiple mutations | Expanded substrate scope and enhanced catalytic efficiency for glycosphingolipid synthesis. | nih.gov |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the connectivity and spatial arrangement of atoms within the benzyl (B1604629) α-D-glucopyranoside molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the configuration and conformation of benzyl α-D-glucopyranoside in solution. Both ¹H and ¹³C NMR are employed to resolve the structure.

The α-anomeric configuration is characterized by the chemical shift of the anomeric proton (H-1). In benzyl α-D-glucopyranoside, the anomeric proton typically appears at a downfield shift, for instance, a doublet at approximately 4.77 ppm with a coupling constant (J₁,₂) of about 3.5 Hz. rsc.orgnih.gov This small coupling constant is indicative of the axial-equatorial relationship between H-1 and H-2, which is characteristic of the α-anomer. In contrast, the β-anomer exhibits a larger coupling constant, typically around 7.8 Hz.

¹³C NMR spectroscopy further confirms the structure. The chemical shifts of the carbon atoms in the pyranose ring and the benzyl group provide a unique fingerprint of the molecule. For example, in a related derivative, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, the anomeric carbon (C-1) resonates at approximately 97.4 ppm. nih.gov The specific chemical shifts are sensitive to the substitution pattern and conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are valuable for resolving overlapping signals, particularly in the crowded region of the spectrum between δ 3.0 and 4.5 ppm where the non-anomeric ring protons resonate. Variable-temperature NMR (VT-NMR) studies can provide insights into the conformational dynamics of the molecule, including the rotation of the benzyl group and the flexibility of the pyranose ring. nih.gov The pyranose ring of glucopyranosides typically adopts a stable ⁴C₁ chair conformation. researchgate.net

Table 1: Representative ¹H NMR Data for Benzyl α-D-glucopyranoside Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-1 | 4.77 | d | 3.5 | nih.gov |

| Aromatic | 7.10-7.40 | m | - | nih.gov |

| CH₂ (benzyl) | 4.82, 4.98 | ABq | 10.5 | rsc.org |

Note: Data is for a related derivative, benzyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, and serves as a representative example. Specific shifts can vary with solvent and other substituents.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of benzyl α-D-glucopyranoside. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements.

For benzyl α-D-glucopyranoside (C₁₃H₁₈O₆), the expected monoisotopic mass is approximately 270.1103 g/mol . nih.gov In ESI-MS, the molecule is often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). For instance, a sodium adduct would have an m/z (mass-to-charge ratio) of approximately 315.1. The detection of this ion confirms the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural information. The fragmentation pattern can reveal the loss of the benzyl group or cleavage of the glycosidic bond, leading to characteristic fragment ions. For example, the loss of a glucosyl residue (162 Da) is a common fragmentation pathway for glycosides. scielo.br The presence of ions at m/z 179 and 163 can indicate the presence of a glucosyl group. scielo.br

Table 2: High-Resolution Mass Spectrometry Data for Benzyl α-D-glucopyranoside and its Derivatives

| Ion | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|

| [C₁₃H₁₈O₆Na]⁺ | 315.1 | ~315.1 | ESI-MS | |

| [C₄₂H₄₄O₆Na]⁺ | 667.3036 | 667.3035 | ESI-TOF | rsc.org |

| [C₂₈H₃₂O₆Na]⁺ | 487.2097 | 487.2098 | ESI-TOF | nih.gov |

Note: Data for derivatives are included to illustrate the application of the technique.

Infrared Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present. The IR spectrum of benzyl α-D-glucopyranoside exhibits characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring of the benzyl group and the pyranose ring are typically observed around 2850-3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

In derivatives where the hydroxyl groups are modified, new characteristic peaks will appear. For example, the presence of an ester carbonyl group in a benzylated derivative would introduce a strong absorption band around 1740 cm⁻¹. In a study of a deuterated analogue, the C-D stretching vibration was observed at 2159 cm⁻¹, which was confirmed by DFT calculations. researchgate.net

Table 3: Key Infrared Absorption Bands for Benzyl α-D-glucopyranoside

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3300-3500 | O-H stretching (hydroxyl groups) |

| 2850-3000 | C-H stretching (aromatic and aliphatic) |

| 1450-1600 | C=C stretching (aromatic ring) |

| 1000-1200 | C-O stretching (ethers and alcohols) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision.

For a related compound, methyl 2,3-di-O-benzyl-α-D-glucopyranoside, X-ray crystallography revealed that the pyranose ring adopts the expected ⁴C₁ chair conformation. researchgate.net The analysis of the crystal structure also provides precise bond lengths, bond angles, and torsion angles. For instance, the glycosidic torsion angle (φ) was determined to be -52.8°. researchgate.net

The packing of the molecules in the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. In the case of methyl 2,3-di-O-benzyl-α-D-glucopyranoside, a chain of hydrogen bonds involving the O4 and O6 hydroxyl groups was observed along the b-axis. researchgate.net The crystal structure also reveals intramolecular and intermolecular C-H···π interactions between the benzyl groups. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the electronic structure, conformation, and reactivity of molecules like benzyl α-D-glucopyranoside.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations can be used to optimize the geometry of benzyl α-D-glucopyranoside, providing a theoretical model of its most stable conformation. These calculations have been employed to study various glucopyranoside derivatives. semanticscholar.orgunimas.my

DFT calculations can predict various molecular properties, including thermodynamic parameters like electronic energy, enthalpy, and Gibbs free energy, which indicate the stability of the molecule. semanticscholar.org The calculated vibrational frequencies from DFT can be used to aid in the assignment of experimental IR and Raman spectra. For example, DFT calculations were used to definitively assign the C-D stretching frequency in a deuterated glucopyranoside derivative. researchgate.net

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. ekb.eg The molecular electrostatic potential (MEP) map, which can also be calculated using DFT, visualizes the electron density distribution and helps to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. semanticscholar.org In some glucopyranoside esters, the π-bonds of the phenyl group and the oxygen atoms of the pyranose ring contribute significantly to the HOMO. ekb.eg

Conformational Landscapes and Dynamics of Glucopyranosides

The most stable conformation for the glucopyranose ring is typically the chair form (⁴C₁). For instance, the crystal structure of a related compound, methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, confirms a ⁴C₁ chair conformation. researchgate.net However, other conformations, such as skewed boat forms (e.g., ³S₅), can also be adopted, particularly in derivatives with fused rings or specific substitution patterns. academie-sciences.fr The reactivity of glycosides can be significantly influenced by their ring conformation; for example, a ¹C₄ chair conformation can increase reactivity in hydrolysis by approximately 400-fold compared to the more stable ⁴C₁ form.

The conformational landscape is further complicated by the rotation of exocyclic groups. A key aspect is the orientation of the C6 hydroxymethyl group, which typically exists in an equilibrium between three staggered conformations: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.gov In the case of methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, the hydroxymethyl group adopts a gauche-gauche conformation. researchgate.net The presence of bulky substituents, such as benzyl groups, can influence this equilibrium. For example, π-stacking interactions between a phthalimide (B116566) group and a 2-O-benzyl phenyl ring in a fucopyranosyl-glucopyranoside derivative were found to shift the conformational equilibrium around the glycosidic linkage. cdnsciencepub.com

Solvents also play a critical role in determining conformational preferences. Studies on phenyl β-D-glucopyranoside have shown that the population distribution of its hydroxymethyl conformers changes dramatically between the gas phase and solutions like DMSO and water, highlighting the importance of the environment. nih.govdntb.gov.uamdpi.com

The dynamics of these molecules can be investigated using Nuclear Magnetic Resonance (NMR) relaxation measurements and molecular dynamics (MD) simulations. nih.govnd.edu These studies reveal that different parts of the molecule exhibit varying degrees of motion. For instance, in oligosaccharides, the outer residues often display more extensive local motion than the inner rings, with internal correlation times in the order of 100 picoseconds. nih.gov

| Compound | Solvent | G+ (%) | G- (%) | T (%) | Source |

| Phenyl β-D-glucopyranoside | DMSO | 15 | 75 | 10 | nih.govdntb.gov.ua |

| Phenyl β-D-glucopyranoside | Water | 53 | 40 | 7 | nih.govdntb.gov.ua |

| Gastrodin | DMSO | 56 | 22 | 22 | nih.govdntb.gov.ua |

| Gastrodin | Water | 70 | 21 | 9 | nih.govdntb.gov.ua |

Table 1: Experimental percentage abundances of hydroxymethyl conformations (G+, G-, T) for Phenyl β-D-glucopyranoside and Gastrodin in different solvents, demonstrating the significant influence of the solvent on the conformational landscape. nih.govdntb.gov.ua

Molecular Docking Simulations for Enzyme Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.in It is widely employed in drug design to understand and predict the interaction between ligands, such as glycosides, and enzyme active sites. rasayanjournal.co.innih.gov For glucopyranosides, this is particularly relevant for predicting their potential as enzyme inhibitors, for example, against α-glucosidase, a key therapeutic target for type 2 diabetes. rasayanjournal.co.innih.govnih.gov

While specific docking studies for Benzyl alpha-D-glucopyranoside are not extensively documented in the cited literature, research on analogous compounds provides significant insight into the potential binding modes. Docking studies on a library of synthetic compounds, including oxadiazole and benzimidazolyl derivatives, against α-glucosidase (PDB ID: 1XSK) revealed that potent inhibitors interact with acidic or basic amino acid residues in the active site primarily through hydrogen bonds and other hydrophobic interactions. plos.org For example, highly active compounds showed strong interactions with residues like Trp329 in the binding site of α-glucosidase. nih.gov

The anomeric configuration (α vs. β) is a critical determinant in enzyme binding. For instance, β-linked phenyl glucopyranosides were found to exhibit stronger hydrogen bonding with certain enzymes compared to their α-anomer counterparts. The binding affinity and mode of inhibition can be predicted and analyzed through these simulations. In one study, kinetic analysis combined with docking simulations suggested an un-competitive mode of inhibition for the most potent compounds. plos.org The binding energies calculated from these simulations provide a quantitative measure of binding affinity. rasayanjournal.co.inplos.org

The general process involves generating a grid box around the enzyme's active site and using algorithms to find the best binding poses for the ligand. rasayanjournal.co.in The stability of these predicted complexes can be further explored through molecular dynamics (MD) simulations, which account for protein flexibility and the effect of the solvent, providing a more dynamic picture of the ligand-receptor interactions. rasayanjournal.co.in

| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Source |

| Oxadiazole derivative (comp. 25) | α-glucosidase | 1XSK | -5.6 | Acidic/basic amino acids | plos.org |

| Ethyl-thio benzimidazolyl acetohydrazide (comp. 228) | α-glucosidase | 1XSK | -8.7 | Acidic/basic amino acids | plos.org |

| Tricyclic phenoxypyrido-triazolopyrimidinone (6h) | α-glucosidase | Not specified | Not specified | Trp329 | nih.gov |

| Aglycone of Curculigoside A derivative (Ligand 34) | α-glucosidase | 2QMJ | -6.30 | Not specified | rasayanjournal.co.in |

Table 2: Examples of molecular docking results for various α-glucosidase inhibitors, showing predicted binding energies and key interactions within the enzyme's active site.

Applications in Chemical Biology and Glycoscience Research

Development of Glycosyl Donors and Acceptors for Oligosaccharide Synthesis

The chemical synthesis of oligosaccharides is a complex undertaking that relies on the strategic use of protecting groups and the controlled formation of glycosidic bonds. Benzyl (B1604629) alpha-D-glucopyranoside and its protected forms are fundamental to this process, functioning as both glycosyl donors and acceptors. vulcanchem.comnih.gov The benzyl group at the anomeric position is prized for its stability under a variety of reaction conditions, yet it can be selectively removed, often through hydrogenolysis, at a later stage in the synthesis. researchgate.net

In the synthesis of complex glycans, partially benzylated glucopyranosides are crucial as glycosyl acceptors. nih.gov For instance, derivatives of benzyl alpha-D-glucopyranoside where specific hydroxyl groups are left unprotected can be selectively glycosylated at these positions. This regioselectivity is key to building oligosaccharide chains with defined linkages. beilstein-journals.org For example, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, a common building block, serves as a 3-OH glycosyl acceptor, allowing for the formation of a glycosidic bond at the C3 position. nih.govresearchgate.net Similarly, other selectively protected derivatives can act as acceptors at different positions, guiding the assembly of the desired oligosaccharide sequence. beilstein-journals.orgfrontiersin.org

Conversely, when the hydroxyl groups of this compound are protected and a suitable leaving group is installed at the anomeric position, it becomes a glycosyl donor. The nature of the protecting groups on the glycosyl donor can influence the stereochemical outcome (α or β) of the glycosylation reaction. nih.gov The benzyl groups are known as "non-participating" protecting groups, which often favor the formation of α-glycosidic linkages, a feature that is exploited in the synthesis of many biologically important glycans. nih.gov

The following table summarizes examples of benzyl-protected glucopyranosides used as acceptors in oligosaccharide synthesis:

| Glycosyl Acceptor | Unprotected Position(s) | Resulting Linkage | Reference |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | C3-OH | 1→3 | nih.govresearchgate.net |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | C4-OH | 1→4 | frontiersin.org |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | C6-OH | 1→6 | beilstein-journals.orgfrontiersin.org |

| Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | C2-OH | 1→2 | frontiersin.org |

These building blocks are instrumental in constructing oligosaccharides found in sources like human milk and bacterial cell walls, which are targets for biomedical research. cbijournal.comresearchgate.net The ability to synthesize these complex molecules allows researchers to study their biological functions and develop new therapeutic strategies. cbijournal.com

Design of Glycoconjugates for Biological Probing

Glycoconjugates, molecules where carbohydrates are linked to other biomolecules like proteins or lipids, are vital for many biological processes. cbijournal.comfigshare.com this compound serves as a valuable starting material for the synthesis of well-defined glycoconjugates used to investigate these processes. cbijournal.com By synthesizing these molecules, researchers can probe and sometimes interfere with critical biological events, such as the binding of pathogens to host cells. cbijournal.com

The synthesis of glycoconjugates often involves preparing a glycoside with a linker at the anomeric position, which can then be attached to another molecule. The benzyl group in this compound can be considered a simple aglycone (the non-carbohydrate part), but more complex aglycones with reactive functional groups can be used to create probes. For example, derivatives of this compound can be modified to include linkers for attachment to surfaces for microarray applications or to fluorescent tags for imaging studies.

One key area is the synthesis of glycolipids, which are important components of cell membranes. Starting from protected glucose derivatives like benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside, researchers can attach lipid moieties to create synthetic glycolipids. researchgate.net These synthetic molecules can then be used to study how glycolipids interact with receptors on the cell surface. researchgate.net For instance, structurally defined, spin-labeled glycolipids have been synthesized to be used as probes in electron paramagnetic resonance (EPR) spectroscopy to study the dynamics of cell surface glycans. nih.gov

Utilization as Model Substrates for Carbohydrate-Active Enzyme Studies

Carbohydrate-Active Enzymes (CAZymes), such as glycoside hydrolases, are crucial for the breakdown and modification of carbohydrates. Understanding their function and specificity is a major goal in glycoscience. This compound and its derivatives are widely used as model substrates to study these enzymes. vulcanchem.comchemimpex.com

The anomeric benzyl group allows for easy detection of enzymatic activity. When a glycoside hydrolase cleaves the glycosidic bond of this compound, it releases glucose and benzyl alcohol. The products can be monitored using various analytical techniques, such as spectrophotometry or chromatography, to determine the enzyme's activity and kinetics.

A notable example is the use of modified benzyl glucosides in enzyme assays. For instance, a benzyl derivative of p-nitrophenyl alpha-maltopentaoside (BG5P) has been developed as a specific substrate for α-amylase. nih.gov In this synthetic substrate, a benzyl group at the non-reducing end prevents hydrolysis by other enzymes like glucoamylase and α-glucosidase. nih.gov This allows for a highly specific assay for α-amylase activity in clinical samples. nih.gov

The following table details the enzymatic hydrolysis of this compound derivatives:

| Enzyme | Substrate | Products | Application | Reference |

| α-Amylase | p-Nitrophenyl O-(6-O-benzyl)-α-D-glucopyranosyl-(1→4)-...-α-D-glucopyranoside (BG5P) | BG3 and p-nitrophenyl α-maltoside (G2P) | Clinical assay for α-amylase activity | nih.gov |

| Glycoside Hydrolases | Benzyl α-D-glucopyranoside | Glucose and Benzyl Alcohol | General enzyme activity and kinetics studies | vulcanchem.com |

These model substrates are essential for characterizing newly discovered enzymes, understanding their mechanisms, and screening for enzyme inhibitors. chemimpex.com

Contributions to Understanding Glycan Structure-Function Relationships

The precise three-dimensional structure of a glycan is critical to its biological function. This compound and its derivatives are used to synthesize specific oligosaccharides and glycoconjugates, which then allows researchers to systematically study how changes in glycan structure affect their biological activity. mdpi.com

The benzyl groups themselves can influence the conformation of the sugar ring and the glycosidic linkage. researchgate.net Studies on the crystal structure of benzylated glucosides provide valuable data on bond angles and conformations, which can be used in computational modeling to better understand the behavior of these molecules in solution and their interactions with proteins. researchgate.net This fundamental knowledge of structure-function relationships is crucial for designing carbohydrate-based drugs and vaccines. acs.org

Role in the Synthesis of Carbohydrate-Based Research Tools

Beyond being components of larger synthetic targets, derivatives of this compound are used to create standalone research tools for glycoscience. cbijournal.comscbt.com These tools are designed to interact with, detect, or modify carbohydrate-binding proteins and enzymes, providing insights into their roles in health and disease.

Examples of such research tools include:

Affinity Ligands: Benzyl glycosides can be immobilized on a solid support to create affinity chromatography columns. These columns are used to purify carbohydrate-binding proteins from complex biological samples.

Enzyme Inhibitors: Modified benzyl glucosides can be designed to act as inhibitors of specific glycosidases. These inhibitors are valuable for studying the biological consequences of blocking a particular enzyme's activity.

Fluorescent Probes: By attaching a fluorescent molecule to a benzyl glucoside derivative, researchers can create probes to visualize the localization and dynamics of carbohydrate-binding events in living cells.

Glycan Microarrays: this compound derivatives can be used in the synthesis of a variety of oligosaccharides which are then printed onto glass slides to create glycan microarrays. These arrays are powerful tools for high-throughput screening of glycan-protein interactions. researchgate.net

For example, the synthesis of structurally defined glycolipids carrying spin-labels provides probes for Electron Paramagnetic Resonance (EPR) studies, enabling detailed analysis of the dynamics and environment of glycans on the cell surface. nih.gov These specialized tools are indispensable for advancing our understanding of glycobiology.

Emerging Research Directions and Methodological Innovations

Development of More Efficient and Sustainable Synthesis Strategies

The chemical synthesis of specific glycosides such as Benzyl (B1604629) alpha-D-glucopyranoside has traditionally been a complex process, often requiring multiple protection and deprotection steps. beilstein-journals.org These multi-step procedures can be laborious and generate significant chemical waste. nih.govresearchgate.net Consequently, a major thrust in modern synthetic glycochemistry is the development of more efficient and sustainable "green" strategies.

A key focus is on protecting-group-free synthesis , which aims to simplify reaction sequences and reduce waste. beilstein-journals.orgnih.gov This approach leverages the unique reactivity of the anomeric carbon to achieve selective glycosylation without the need to block other hydroxyl groups on the sugar molecule. beilstein-journals.org Methods are being developed that can proceed in aqueous solutions, mimicking nature's own synthetic environment. nih.govnih.gov For instance, the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) allows for the direct conversion of unprotected 2-acetamido sugars into oxazoline (B21484) intermediates in water, which can then be glycosylated. nih.gov Other strategies include photoredox-catalyzed C-glycosylation and the use of fluoride (B91410) donors with promoters like calcium hydroxide (B78521) in aqueous media. nih.govrsc.org

Another significant trend is the move towards catalytic and solvent-free reactions . rsc.org Iron(III) chloride, for example, has been explored as a catalyst in glycosylation reactions. rsc.org A relatively green method for synthesizing thio-glycosides has been developed using sodium alkanethiolates with per-O-acetylated sugars under solvent-free conditions. acs.org These catalytic approaches not only improve efficiency but also align with the principles of green chemistry by minimizing the use of stoichiometric reagents and hazardous solvents. researchgate.net While direct benzylation of glucose derivatives can lead to hard-to-separate mixtures of isomers, new strategies involving acylation-purification-deacylation sequences are providing more consistent and superior results for creating essential building blocks. nih.gov

Exploration of Novel Enzymatic Biotransformations

Enzymatic and chemoenzymatic methods are emerging as powerful alternatives to purely chemical synthesis, prized for their high regio- and stereoselectivity under mild reaction conditions. acs.orgnih.govrsc.org This approach avoids the cumbersome protecting group manipulations common in chemical synthesis. nih.govrsc.org

Two main classes of enzymes are central to these biotransformations: glycosyltransferases (GTs) and glycoside hydrolases (GHs). nih.govrsc.org

Glycosyltransferases (GTs) are nature's catalysts for forming glycosidic bonds, transferring a sugar from an activated donor to an acceptor. nih.gov While highly efficient, their use can be limited by the availability of the specific enzyme and the cost of the required sugar nucleotide donors. rsc.org

Glycoside Hydrolases (GHs) , which normally break glycosidic bonds, can be repurposed for synthesis through transglycosylation reactions. In this process, the enzyme transfers a glycosyl moiety from a donor to a new acceptor other than water. For example, direct β-glucosidation between benzyl alcohol and D-glucose has been achieved using immobilized β-glucosidase from almonds, yielding benzyl β-D-glucoside. nih.gov Similarly, amyloglucosidase from Rhizopus sp. has been shown to catalyze the transglycosylation from starch to benzyl alcohol to form Benzyl alpha-D-glucopyranoside. maayanlab.cloud

A particularly innovative area is the engineering of glycoside hydrolases into glycosynthases . researchgate.netubc.ca By mutating the catalytic nucleophile of a retaining glycosidase, its hydrolytic activity is eliminated, creating an enzyme that only performs synthesis. researchgate.netnih.gov These engineered enzymes can use activated sugar donors, like glycosyl fluorides or oxazolines, to construct specific glycosidic linkages with high efficiency. ubc.canih.gov Glycosynthases have been developed that can synthesize a range of β-glycosidic linkages and have even been used for the site-selective glycosylation of complex molecules like peptides and proteins. researchgate.netnih.gov Recent work has also demonstrated a chemoenzymatic route for synthesizing the rare sugar D-allose from 1-O-benzyl-D-glucoside using an engineered glycoside-3-oxidase, highlighting the potential for creating novel carbohydrate structures from readily available precursors. unl.ptrsc.org

Advances in High-Throughput Screening for Glycoside Synthesis

The discovery and engineering of novel glycosyltransferases (GTs) and glycosynthases with desired activities is greatly accelerated by high-throughput screening (HTS) methods. nih.govubc.ca Traditional assays were often cumbersome, but recent advances have produced a variety of robust HTS platforms suitable for screening large enzyme or compound libraries. bellbrooklabs.comsfu.cawhiterose.ac.uk

These modern assays often rely on detecting a byproduct of the glycosylation reaction or using a modified substrate that generates a signal. Key methodologies include:

Nucleotide Detection Assays: Many GTs use UDP-glucose as a sugar donor, releasing UDP as a byproduct. nih.govbellbrooklabs.com Assays like the UDP-Glo™ and Transcreener® TR-FRET are designed to detect this UDP, providing a measure of enzyme activity. nih.govbellbrooklabs.com The UDP-Glo assay, for instance, converts UDP to ATP, which then drives a light-producing luciferase reaction. nih.gov

Fluorescence-Based Assays: These methods offer high sensitivity and are well-suited for HTS. sfu.cawhiterose.ac.uk One strategy involves a bead-based assay where the transfer of a sugar group is measured by a change in fluorescence, without needing coupled enzymes. sfu.cawhiterose.ac.uk Another approach, fluorescence-activated cell sorting (FACS), can be used to screen libraries of mutant enzymes for improved activity. researchgate.net

pH-Sensitive Assays: The release of a proton during the glycosylation reaction can be detected by a pH-sensitive indicator dye. nih.gov However, the stability of these assays can be sensitive to buffer conditions. mdpi.com

These HTS platforms are crucial for efficiently screening for novel enzymes with specific substrate specificities or for identifying inhibitors of GTs, which are valuable as chemical biology tools and potential therapeutic leads. nih.govwhiterose.ac.uk

Integration of Computational and Experimental Approaches in Glycoscience

The inherent complexity and flexibility of glycans present significant challenges for structural and functional studies. nih.gov To address this, the field is increasingly integrating computational modeling with experimental techniques, creating a powerful synergistic loop where in silico predictions guide lab work, and experimental results refine computational models. acs.orgnih.gov

Computational methods are now essential tools for navigating the vast structural possibilities of carbohydrates. acs.orgnih.govresearchgate.net

Structure Prediction and Pathway Simulation: Tools have been developed to predict glycosylation sites on proteins (e.g., GlycoEP, GlycoMine) and to simulate entire glycosylation pathways. maayanlab.cloudmdpi.comnih.goviiitd.edu.inresearchgate.net By inputting data on available enzymes, these models can predict the range of possible glycan structures an organism or cell can synthesize. nih.gov

Conformational Analysis: Molecular Dynamics (MD) simulations provide atomic-level insights into the three-dimensional structures and dynamic behavior of glycans and their interactions with proteins. acs.orgnih.govbeilstein-journals.org This is crucial for understanding how these flexible molecules adopt specific conformations to engage in biological recognition events.

Protein-Glycan Docking: Computational docking can predict how a glycan might bind to a protein receptor, helping to identify key interaction sites and understand the basis of binding specificity. nih.gov

These computational approaches offer a predictive framework that can streamline experimental research. mdpi.com For example, modeling can help narrow down potential glycosylation sites for experimental verification or predict how engineering a glycosylation pathway might alter the final glycan products on a therapeutic protein. nih.gov This integration is essential for moving from a descriptive to a predictive understanding of glycoscience. acs.org

Future Perspectives in Glycan Engineering and Synthetic Glycochemistry

The future of glycochemistry and glycan engineering is moving beyond the synthesis of natural structures towards the rational design and creation of novel glycans and glycoconjugates with tailored functions. researchgate.netnih.govrsc.org This burgeoning field, often termed "synthetic glycobiology," applies the principles of engineering to biological glycosylation systems for new and useful purposes. researchgate.net

A key direction is the glycoengineering of therapeutic proteins, such as antibodies. encyclopedia.pubnih.govglycodisplay.comfrontiersin.org The type and structure of glycans on a protein therapeutic can significantly impact its stability, efficacy, and how it is cleared from the body. frontiersin.org By precisely controlling glycosylation—for example, by using engineered cell lines or chemoenzymatic methods like those involving glycosynthases—it is possible to produce more effective and homogenous biologics. glycodisplay.comgoogle.com

Furthermore, the development of robust synthetic methods, including automated oligosaccharide synthesis, is making complex glycans more accessible for research. nih.gov This allows for the creation of tools like glycan arrays, which are used to probe the binding specificities of glycan-binding proteins and are crucial for understanding the roles of glycans in health and disease. nih.gov The ultimate goal is to leverage a deep, molecular-level understanding of carbohydrate function to develop new diagnostics, therapeutics, and advanced biomaterials. rsc.orgnih.gov

Q & A

Q. What are the primary synthetic routes for Benzyl alpha-D-glucopyranoside, and how do reaction conditions influence yield?

this compound is typically synthesized via glycosylation of glucose with benzyl alcohol in the presence of acetyl chloride under controlled heating (50°C, 48 hours). Key steps include protecting hydroxyl groups to prevent side reactions and using anhydrous conditions to minimize hydrolysis . Yield optimization requires precise control of stoichiometric ratios (e.g., glucose:benzyl alcohol = 1:2) and purification via silica gel chromatography. Lower yields (<50%) often result from incomplete acetylation or competing oligomerization .

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve anomeric proton configurations (α/β) and glycosidic linkages. For example, the α-anomer shows a characteristic downfield shift (δ 5.2–5.4 ppm) for the anomeric proton .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]<sup>+</sup> at m/z 315.1 for C13H18O6Na) .

- IR spectroscopy : Absorbance at 1740 cm<sup>−1</sup> indicates ester carbonyl groups in benzylated derivatives .

Q. What biological activities have been reported for this compound in natural sources?

Found in stingless bee propolis, this compound inhibits bacterial DNA synthesis (MIC ~25 µg/mL against E. coli) and reduces gastrointestinal hyperactivity in animal models. Its flavonoid-like structure enables interaction with bacterial membranes and toxin neutralization .

Advanced Research Questions

Q. How do conformational changes in this compound derivatives affect their enzymatic hydrolysis rates?

The (1)C4 chair conformation increases reactivity by ~400-fold compared to the (4)C1 form due to axial hydroxyl groups exerting less electron-withdrawing effects. For example, methyl 3,6-anhydro-beta-D-glucopyranoside hydrolyzes faster than non-constrained analogs . Computational modeling (DFT) can predict reactive conformers for targeted derivative design.

Q. What strategies resolve contradictions in antibacterial efficacy data across studies?

Discrepancies arise from variations in:

- Test organisms : Gram-positive (S. aureus) vs. Gram-negative (P. aeruginosa) .

- Derivative functionalization : Benzenesulfonyl groups enhance activity (MIC reduction by 30% vs. acetylated analogs) .

- Solubility : Poor aqueous solubility (~2 mg/mL) limits bioavailability; nanoemulsion formulations improve diffusion .